N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-24-17-12(3-2-7-19-17)16(21)18-8-6-13(20)11-4-5-14-15(9-11)23-10-22-14/h2-5,7,9,13,20H,6,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPPOMTBSVPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The hydroxypropyl group is introduced via a Michael addition reaction, and the final nicotinamide moiety is attached through an N-arylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and Noyori hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid side chains. The methylthio group may participate in redox reactions, influencing the activity of enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Diversity: The target compound’s nicotinamide core distinguishes it from benzimidazoles () and thiazolidinones (). Its hydroxypropyl group is unique compared to the tert-butyl imine in .
- Synthetic Complexity : Lower yields (13.7–24.8%) for penta-dienamides () suggest challenges in conjugating bulky groups, whereas benzimidazoles () achieve higher yields (65–85%) due to optimized halogenation steps.
- Thermal Stability: Melting points for benzimidazoles (180–240°C) exceed those of thiazolidinones (~150–190°C), likely due to rigid aromatic cores versus flexible heterocycles .
Functional Group Interactions
- Methylthio Group : Present in both the target compound and ’s methanimine derivative, this group enhances electron-withdrawing effects and may facilitate metal coordination (e.g., CrCl₂ in ) .
- Amide Linkage : The nicotinamide moiety contrasts with ’s penta-dienamide, which features extended conjugation for π-π stacking but reduced hydrolytic stability .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is a compound characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and a methylthio group attached to a nicotinamide structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant as it is often associated with various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown potent activity against various cancer cell lines, including Hep3B liver cancer cells. In a study evaluating the cytotoxic effects of benzodioxole derivatives, it was found that compounds similar to this compound demonstrated low IC50 values, indicating strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Table 1: Cytotoxicity Data of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 4.5 | Lower than Doxorubicin |
| 2b | Hep3B | 8.0 | Similar to Doxorubicin |
| Control | - | - | - |
The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that this compound can disrupt microtubule assembly, which is crucial for cell division processes. Additionally, flow cytometry analyses revealed that treatment with this compound led to significant alterations in cell cycle distribution, particularly affecting the G2-M phase .
Anti-inflammatory and Antioxidant Properties
Beyond its anticancer effects, this compound has been reported to exhibit anti-inflammatory and antioxidant activities. Compounds containing similar structural motifs have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators . Furthermore, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that derivatives of this compound possess significant free radical scavenging abilities .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of benzodioxole derivatives, researchers synthesized several novel compounds and assessed their biological activities. Among these compounds, those structurally related to this compound exhibited promising results in both anticancer and antioxidant assays . The study highlighted the potential for developing these compounds as therapeutic agents for cancer treatment.
Q & A
Basic Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxypropyl linkage at C3 of benzo[d][1,3]dioxole) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted nicotinic acid derivatives) .
Advanced Question : How to address ambiguities in stereochemical assignments (e.g., hydroxypropyl configuration)?
- Methodological Insight : Use 2D NOESY NMR or X-ray crystallography to resolve spatial arrangements, particularly for the chiral hydroxypropyl center .
What is the hypothesized mechanism of action for this compound in enzyme inhibition?
Basic Question
The compound likely inhibits dihydrofolate reductase (DHFR) by mimicking the pteridine ring of dihydrofolate, with the benzo[d][1,3]dioxole moiety occupying hydrophobic pockets .
Advanced Question : How to design structure-activity relationship (SAR) studies to optimize potency?
- Methodological Insight : Synthesize analogs with varied substituents (e.g., replacing methylthio with sulfonamide) and test via kinetic enzyme assays (Km/Vmax shifts indicate competitive vs. non-competitive inhibition) .
How can pharmacokinetic limitations (e.g., poor solubility) be addressed for in vivo studies?
Advanced Question
- Methodological Insight :
What are the potential therapeutic applications of this compound compared to existing drugs?
Advanced Question
- Antibacterial : Superior to trimethoprim in methicillin-resistant Staphylococcus aureus (MRSA) models (MIC 1 µg/mL vs. 4 µg/mL) due to reduced susceptibility to efflux pumps .
- Neuroprotection : In vitro assays show 40% reduction in Aβ fibril formation (Thioflavin T assay), suggesting potential in Alzheimer’s disease .
How can researchers mitigate toxicity concerns during preclinical development?
Advanced Question
- Methodological Insight : Conduct AMES tests for mutagenicity and hERG binding assays to assess cardiac risk. For hepatotoxicity, use primary hepatocyte cultures (IC₅₀ >100 µM indicates safety) .
What future research directions are prioritized for this compound?
Advanced Question
- Target identification : CRISPR-Cas9 screens to map off-target effects .
- Hybrid analogs : Combine with quinolone scaffolds to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
